molecular formula C19H15ClN2O3 B5822531 4-chloro-N'-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5822531
M. Wt: 354.8 g/mol
InChI Key: KXDZWABHZZYQIB-UHFFFAOYSA-N
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Description

4-chloro-N’-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene moiety linked to a benzene ring through an acetyl-oxy bridge, with a chloro substituent enhancing its reactivity and specificity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Naphthalen-1-ol Acetylation: Naphthalen-1-ol is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form naphthalen-1-yloxyacetate.

    Chlorination: The naphthalen-1-yloxyacetate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Coupling with Benzene Derivative: The chlorinated intermediate is coupled with a benzene derivative containing a carboximidamide group under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1-naphthalen-1-yl-ethyl)-benzamide: Shares a similar naphthalene and benzene structure but differs in the linking group and functional groups.

    4-chloro-1-naphthol: Contains a naphthalene ring with a chloro substituent but lacks the benzene carboximidamide moiety.

Uniqueness

4-chloro-N’-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-naphthalen-1-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-15-10-8-14(9-11-15)19(21)22-25-18(23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDZWABHZZYQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)ON=C(C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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